

# An In-Depth Technical Guide to N-Methylacetanilide: Chemical Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: *N-Methylacetanilide*

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This technical guide provides a comprehensive overview of **N-Methylacetanilide**, a key organic compound with applications in chemical synthesis and pharmaceutical development. This document details its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

## Chemical Structure and IUPAC Name

**N-Methylacetanilide** is an aromatic compound and a derivative of acetanilide. Structurally, it consists of an acetamide group where the nitrogen atom is bonded to both a methyl group and a phenyl group.

The definitive IUPAC name for this compound is N-methyl-N-phenylacetamide.[1] It is also commonly known by several synonyms, including **N-Methylacetanilide**, acetomethylanilide, and the former trade name Exalgin.[2]

Key Structural Identifiers:

- CAS Number: 579-10-2[2]
- Molecular Formula: C<sub>9</sub>H<sub>11</sub>NO[2]

- SMILES: CC(=O)N(C)c1ccccc1
- InChI Key: LMTGCJANOQOGPI-UHFFFAOYSA-N

## Physicochemical and Spectroscopic Data

The quantitative properties of **N-Methylacetanilide** are crucial for its application in experimental research and industrial processes. The following table summarizes its key physicochemical data.

Property	Value	Reference(s)
Molecular Weight	149.19 g/mol	[2]
Appearance	White to off-white crystalline solid	[3]
Melting Point	102-104 °C	[2]
Boiling Point	253 °C at 712 mmHg	[2]
Solubility	Soluble in boiling water, alcohol, chloroform, and ether. One gram dissolves in 60 ml of cold water.	[2]
pKa	0.54 (Predicted)	[3]
Density	1.0036 g/cm <sup>3</sup>	
Refractive Index	1.5760	

## Experimental Protocol: Synthesis of N-Methylacetanilide

The most common and straightforward method for the laboratory preparation of **N-Methylacetanilide** is through the N-acetylation of N-methylaniline using acetic anhydride.[2] The following protocol is adapted from the well-established procedure for the acetylation of aniline.[4]

Reaction:



(N-methylaniline + Acetic Anhydride → **N-Methylacetanilide** + Acetic Acid)

Materials and Reagents:

- N-methylaniline (MW: 107.15 g/mol )
- Acetic anhydride (MW: 102.09 g/mol )
- Concentrated Hydrochloric Acid (HCl)
- Sodium Acetate ( $\text{CH}_3\text{COONa}$ )
- Deionized Water
- Ethanol (95%) for recrystallization
- Standard laboratory glassware (beakers, Erlenmeyer flask, Büchner funnel)
- Stirring apparatus
- Ice bath

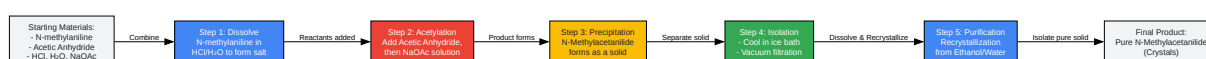
Detailed Methodology:

- Preparation of N-methylaniline Hydrochloride Solution: In a 250 mL Erlenmeyer flask, add 5.0 g (approx. 46.7 mmol) of N-methylaniline. To this, add 100 mL of deionized water. The N-methylaniline will be sparingly soluble.
- While stirring, slowly add 4.0 mL of concentrated hydrochloric acid to the mixture. This will form the water-soluble N-methylaniline hydrochloride salt. Stir until the oil phase of N-methylaniline has completely dissolved.
- Acetylation Reaction: In a separate beaker, measure out 5.5 mL (approx. 58.2 mmol) of acetic anhydride.

- In another beaker, prepare a solution of 7.5 g of sodium acetate in 20 mL of deionized water.
- Add the measured acetic anhydride to the stirred N-methylaniline hydrochloride solution. Immediately following this addition, pour in the sodium acetate solution.
- A white precipitate of **N-Methylacetanilide** should form rapidly. Continue stirring the mixture for 10-15 minutes to ensure the reaction goes to completion.
- Isolation of the Crude Product: Cool the reaction flask in an ice bath for at least 20 minutes to maximize precipitation.
- Collect the solid crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any remaining salts and impurities.
- Purification by Recrystallization: Transfer the crude **N-Methylacetanilide** to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid. If necessary, a small amount of hot water can be added to aid dissolution.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration and allow them to air dry completely.
- Characterization: The final product can be characterized by its melting point (expected: 102-104 °C) and spectroscopic methods such as IR and NMR spectroscopy.[4]

## Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of **N-Methylacetanilide**.



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Caption: Workflow for the synthesis of **N-Methylacetanilide**.

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